Product packaging for 2-Fluoro-5-hydroxyphenylacetic acid(Cat. No.:CAS No. 149029-89-0)

2-Fluoro-5-hydroxyphenylacetic acid

Cat. No.: B132475
CAS No.: 149029-89-0
M. Wt: 170.14 g/mol
InChI Key: JYONQRRWNUZCKV-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxyphenylacetic acid (CAS 149029-89-0) is a fluorinated aromatic acetic acid derivative with a molecular formula of C8H7FO3 and a molecular weight of 170.14 g/mol. This compound serves as a versatile synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a precursor in the synthesis of more complex, biologically active molecules. A significant application is in the development of radiolabeled tracers for positron emission tomography (PET) neuroimaging. Specifically, it is involved in the synthesis of fluorine-18 labelled analogues such as fluoro-m-tyrosine and fluoro-3-hydroxyphenylacetic acid, which are used to study dopaminergic function and other neurological processes in the brain . The structure, featuring both a phenolic hydroxyl group and a fluorine atom on the phenyl ring, allows for strategic chemical modifications, making it a valuable building block for constructing potential pharmaceuticals and agrochemicals. It is typically characterized by identifiers such as MDL number MFCD09263179 and can be represented by the SMILES string O=C(O)CC1=CC(O)=CC=C1F . This product is offered for research applications as a chemical reference standard and synthetic intermediate. Handle with care and refer to the Safety Data Sheet for proper handling instructions. This product is For Research Use Only. Not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7FO3 B132475 2-Fluoro-5-hydroxyphenylacetic acid CAS No. 149029-89-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-fluoro-5-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYONQRRWNUZCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564227
Record name (2-Fluoro-5-hydroxyphenyl)acetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149029-89-0
Record name (2-Fluoro-5-hydroxyphenyl)acetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID90564227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149029-89-0
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Sophisticated Methodologies for the Synthesis of 2 Fluoro 5 Hydroxyphenylacetic Acid

Chemical Synthesis Strategies and Advanced Reaction Design

Chemical synthesis remains the cornerstone for producing complex aromatic compounds. The approaches detailed below highlight the strategic thinking required to assemble the target molecule, focusing on the sequential or convergent construction of its key structural features.

A common and effective strategy for synthesizing substituted phenylacetic acids involves the initial construction of a less complex, functionalized scaffold that can be further elaborated. In this context, building a halogenated hydroxyphenylacetic acid framework is a key step. For instance, a molecule like 3-chloro-4-hydroxyphenylacetic acid can serve as a precursor. The synthesis of such scaffolds can be achieved through various classical and modern organic reactions.

One notable method involves the copper-promoted Ullmann condensation, a versatile reaction for forming C-O bonds. wikipedia.orgnih.gov This reaction can be used to introduce a hydroxyl group onto an aryl halide. wikipedia.org For example, a di-halogenated phenylacetic acid derivative could be selectively hydroxylated using a copper catalyst, often in the presence of a base and a suitable ligand. wikipedia.orgnih.gov While traditionally requiring harsh conditions, modern variations of the Ullmann reaction employ soluble copper catalysts with specific ligands, allowing the reactions to proceed under milder conditions. wikipedia.orgorganic-chemistry.org

Another approach involves the dehalogenation of a more complex intermediate. For example, a process for producing 4-hydroxyphenylacetic acid involves the catalytic hydrogenation of 3-chloro-4-hydroxyphenylacetic acid using a palladium on charcoal catalyst. This demonstrates that a halogen, in this case, chlorine, can be selectively removed while preserving the hydroxyl group and the phenylacetic acid structure.

These methods underscore a modular approach to synthesis, where a halogenated hydroxyphenylacetic acid is first assembled, setting the stage for subsequent, and often more challenging, chemical transformations like regioselective fluorination.

The introduction of a fluorine atom at a specific position on an aromatic ring is a pivotal step in the synthesis of 2-Fluoro-5-hydroxyphenylacetic acid and is a significant area of research in organic chemistry. nih.govnih.gov Achieving high regioselectivity is crucial, as the position of the fluorine atom dramatically influences the molecule's properties. nih.gov The direct C-H fluorination of phenols and their derivatives is a particularly attractive strategy as it avoids the need for pre-functionalization of the aromatic ring. nih.govmdpi.com

Electrophilic fluorination is a common method for this transformation. It involves the use of reagents that act as a source of an electrophilic fluorine species ("F+"). These reagents react with electron-rich aromatic rings, such as phenols. The hydroxyl group of a phenol (B47542) is a strong activating group and an ortho-, para-director, which can be leveraged to guide the fluorination to the desired position.

Several powerful electrophilic fluorinating agents have been developed.

Interactive Table: Common Electrophilic Fluorinating Agents

Reagent NameAcronymCommon Applications
N-FluorobenzenesulfonimideNFSIFluorination of alkenes, alkynes, and aromatic compounds. organic-chemistry.org
Selectfluor®F-TEDA-BF4Widely used for fluorination of a broad range of substrates, including electron-rich aromatics.

The mechanism of these reactions is typically considered an electrophilic aromatic substitution (SEAr). However, some studies suggest that a single-electron transfer (SET) mechanism may be operative, particularly with potent reagents like Selectfluor®. The choice of reagent, solvent, and reaction conditions can be tuned to optimize the regioselectivity, favoring fluorination at the ortho position relative to the hydroxyl group. rsc.org Another advanced technique is the deoxyfluorination of phenols, which can proceed through aryl fluorosulfonate intermediates, offering a pathway to aryl fluorides from readily available phenol starting materials. acs.org

The phenylacetic acid core is a valuable building block found in many pharmaceuticals. organic-chemistry.orgyoutube.com Consequently, the development of new, efficient, and scalable synthetic routes to this architecture is of great interest. nih.govnih.govorgsyn.org

One innovative and green method is the iodide-catalyzed reduction of mandelic acids. organic-chemistry.orgnih.gov This procedure generates hydroiodic acid in situ from catalytic amounts of sodium iodide, using phosphorous acid as the stoichiometric reductant. organic-chemistry.orgnih.govacs.org This approach is advantageous as it avoids the direct handling of corrosive and hazardous hydroiodic acid and is scalable for industrial production. organic-chemistry.orgacs.org The reaction tolerates a wide array of functional groups on the aromatic ring, making it a versatile tool for producing diverse phenylacetic acid derivatives. organic-chemistry.org

Table: Comparison of Phenylacetic Acid Synthesis Routes

MethodStarting MaterialKey ReagentsAdvantages
Benzyl Cyanide HydrolysisBenzyl CyanideStrong acid (e.g., H₂SO₄)Traditional, well-established method. orgsyn.org
Mandelic Acid ReductionMandelic AcidNaI (catalytic), H₃PO₃Milder conditions, scalable, green chemistry principles. organic-chemistry.orgnih.govacs.org
Carbonation of Grignard ReagentBenzylmagnesium chlorideCO₂Classic organometallic approach. orgsyn.org

These novel routes provide more practical and environmentally friendly alternatives to traditional methods, which often rely on expensive metal catalysts or harsh reaction conditions. organic-chemistry.org The continuous development in this area facilitates access to a wider range of complex phenylacetic acid-based molecules, including this compound.

Biocatalytic and Microbial Synthesis Approaches

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes or whole microbial cells can offer unparalleled selectivity under mild reaction conditions, reducing waste and energy consumption.

The synthesis of a complex molecule like this compound can potentially benefit from several types of enzyme-mediated reactions. Enzymes offer high stereo- and regioselectivity, which is often difficult to achieve with conventional chemical catalysts. nih.gov

For the introduction of the fluorine atom, flavin-dependent halogenases (FDHs) are of particular interest. acs.org These enzymes utilize a flavin cofactor to activate a halide source (like F⁻) and perform electrophilic halogenation on a variety of aromatic substrates. acs.orgchemrxiv.org While native fluorinases are rare, protein engineering efforts are expanding the substrate scope and reactivity of known halogenases, opening the door to the biocatalytic fluorination of non-native substrates. nih.govchemrxiv.orgtib.eu For example, FDHs have been successfully engineered to halogenate phenols and other electron-rich arenes with high selectivity. acs.orgchemrxiv.org

Other key enzymatic transformations could include:

Hydroxylation: Cytochrome P450 monooxygenases are well-known for their ability to hydroxylate non-activated C-H bonds on aromatic rings. A suitably engineered P450 could potentially introduce the hydroxyl group at the desired position on a 2-fluorophenylacetic acid precursor.

Aldehyde Oxidation: Phenylacetaldehyde (B1677652) dehydrogenases (like FeaB) can be used to oxidize a phenylacetaldehyde intermediate to the final phenylacetic acid, a key step in some biosynthetic pathways. researchgate.net

Aldehyde Reduction: Conversely, some synthetic strategies might involve the reduction of a substituted phenylglyoxylic acid, a reaction that can be catalyzed by certain reductase enzymes. nih.gov

The enzymatic synthesis of fluorinated compounds is a rapidly advancing field, with the direct C-F bond formation by a fluorinase being a highly effective method. nih.gov

A major goal in green chemistry and biotechnology is the development of "one-pot" syntheses, where multiple reaction steps are carried out sequentially in the same reactor. This approach, often utilizing multi-enzyme cascades, minimizes waste, purification steps, and resource consumption. mdpi.comnih.govresearchgate.net

The biosynthesis of hydroxyphenylacetic acids from renewable precursors has been demonstrated using engineered Escherichia coli. acs.orgbohrium.com In one study, artificial biocatalytic routes involving decarboxylation, epoxidation, isomerization, and oxidation steps were combined in a one-pot system to produce 4-hydroxyphenylacetic acid and its analogs from lignin-derived compounds like p-coumaric acid. researchgate.netacs.org This work highlights the potential for constructing complex biosynthetic pathways in a single microbial host. bohrium.comfigshare.com

Table: Key Considerations for One-Pot Biocatalytic Systems

FactorDescriptionImportance
Enzyme Compatibility All enzymes in the cascade must function under similar conditions (pH, temperature).Prevents loss of activity of one or more enzymes.
Cofactor Regeneration Many enzymes (e.g., dehydrogenases, monooxygenases) require expensive cofactors like NAD(P)H. An efficient regeneration system is crucial. mdpi.comMakes the process economically viable and sustainable. mdpi.com
Intermediate Stability Reaction intermediates must be stable and not inhibitory to the enzymes.Avoids pathway bottlenecks and product loss. researchgate.net
Product Titer & Yield The overall efficiency of the cascade in converting the starting material to the final product.Determines the economic feasibility of the process. acs.org

By combining enzymes such as a halogenase, a hydroxylase, and a dehydrogenase in a single, optimized microbial host or cell-free system, it is conceivable that a one-pot biosynthesis of this compound from simple precursors could be developed. nih.govresearchgate.netacs.org Such an approach represents the frontier of sustainable chemical manufacturing.

Metabolic Engineering of Microbial Cell Factories for Enhanced Production

As of this writing, there is no specific published research detailing the metabolic engineering of microbial cell factories for the production of this compound. The biosynthesis of fluorinated aromatic compounds is a significant challenge as organofluorines are exceedingly rare in nature. nih.gov However, the principles of metabolic engineering can be illustrated by examining the production of its non-fluorinated parent compound, phenylacetic acid (PAA), in microorganisms like Escherichia coli.

Detailed research has demonstrated the establishment of a microbial biosynthetic pathway for PAA production from L-phenylalanine in E. coli. nih.gov This was achieved by the heterologous co-expression of genes encoding an aminotransferase (ARO8), a keto-acid decarboxylase (KDC), and an aldehyde dehydrogenase (AldH). nih.gov This engineered pathway successfully converted L-phenylalanine to phenylpyruvate, then to phenylacetaldehyde, and finally to phenylacetic acid, achieving a transformation yield of approximately 94%. nih.gov A key challenge in this process is the native reduction of the aldehyde intermediate to its corresponding alcohol, which acts as an unwanted by-product. nih.gov To overcome this, researchers have utilized E. coli strains with reduced aromatic aldehyde reduction capabilities to maximize the flux towards the desired carboxylic acid. nih.gov

The creation of a biosynthetic pathway for this compound would require a more complex, synthetic biology approach. It would likely involve:

Utilizing a Fluorinated Precursor: The pathway would need to start with a fluorinated building block, as microbial fluorination of an aromatic ring is not a naturally occurring process.

Enzyme Engineering: Enzymes in the pathway would need to be identified or engineered to accept and process the fluorinated substrates efficiently. researchgate.net

Novel Pathway Construction: Combining enzymes from different organisms to construct a novel, functional pathway in a host microbe like E. coli. frontiersin.orgresearchgate.net

The enzymatic synthesis of fluorinated compounds is an active area of research, with enzymes like fluorinases, which catalyze the formation of C-F bonds, being of particular interest. nih.gov A synthetic biology strategy could potentially incorporate such enzymes or use engineered polyketide synthases to create complex fluorinated molecules. researchgate.net These advanced methodologies provide a roadmap for the future development of microbial cell factories for producing novel compounds like this compound.

Elucidation of Biosynthetic Pathways and Microbial Biotransformations

Enzymatic Hydroxylation Mechanisms of Aromatic Substrates

The initial step in the aerobic degradation of many aromatic compounds is often an enzymatic hydroxylation reaction. nih.gov This is typically catalyzed by monooxygenases or dioxygenases, which introduce one or two hydroxyl groups onto the aromatic ring, respectively. nih.gov These enzymes often contain a metal cofactor, such as iron, and utilize molecular oxygen and a reducing agent like NAD(P)H. nih.gov

For fluorinated aromatic compounds, enzymatic hydroxylation can serve a dual purpose: it can activate the ring for subsequent cleavage and can also facilitate the removal of the fluorine substituent. The position of the fluorine atom on the aromatic ring is a critical determinant of the degradation pathway. In the case of compounds with a fluorine atom at the ortho position, such as 2-fluorobenzoate, degradation by Pseudomonas putida is initiated by a dioxygenase that leads to the liberation of the halide and the formation of catechol. nih.gov

Given the structure of 2-Fluoro-5-hydroxyphenylacetic acid, a plausible initial step would be a hydroxylation event. The existing hydroxyl group at the 5-position likely directs the enzymatic attack. Based on known metabolic pathways for hydroxylated phenylacetic acids, it is probable that a monooxygenase would catalyze the introduction of a second hydroxyl group.

Table 1: Key Enzyme Classes in Aromatic Hydroxylation

Enzyme ClassFunctionCofactors/Prosthetic Groups
Monooxygenases Incorporate one atom of O2 into the substrate.Flavin, Pterin, Heme, Non-heme iron
Dioxygenases Incorporate both atoms of O2 into the substrate.Rieske-type [2Fe-2S] clusters, Heme
Peroxygenases Utilize hydrogen peroxide to oxygenate substrates.Heme-thiolate

This table provides a summary of the major enzyme classes involved in the hydroxylation of aromatic compounds.

Investigation of Specific Microbial Species in Degradative and Transformative Processes (e.g., Pseudomonas putida)

Pseudomonas putida is a metabolically versatile bacterium renowned for its ability to degrade a wide array of aromatic compounds, including phenylacetic acid (PAA) and its derivatives. nih.govnih.gov Strains of P. putida have been shown to metabolize various substituted phenylacetic acids, making it a model organism for studying the degradation of this compound.

The degradation of PAA in P. putida proceeds through a "hybrid" aerobic pathway that involves the formation of a coenzyme A (CoA) thioester, followed by oxygenolytic ring cleavage. frontiersin.org The genes for this pathway, designated paa genes, are typically clustered together in an operon. nih.gov

Studies on the degradation of 4-hydroxyphenylacetic acid by P. putida have shown that the metabolic route proceeds via 3,4-dihydroxyphenylacetic acid (homoprotocatechuate), which is then subject to ring cleavage. nih.gov Furthermore, the degradation of 3-hydroxyphenylacetate (B1240281) in P. putida also funnels into the homogentisate (B1232598) central pathway. nih.gov This suggests that the hydroxyl group on the aromatic ring of this compound would likely direct its metabolism through a similar pathway involving dihydroxylated intermediates. The presence of the ortho-fluoro substituent would be a key factor influencing the specific enzymes recruited and the subsequent steps of the pathway.

Identification of Intermediate Metabolites in Fluorinated Phenylacetic Acid Biodegradation

The identification of intermediate metabolites is crucial for elucidating a metabolic pathway. For fluorinated aromatic compounds, the intermediates can reveal the mechanism of defluorination. In the degradation of 4-fluorophenylacetic acid by a Pseudomonas species, several fluorinated intermediates have been identified, including 3-fluoro-3-hexenedioic acid and monofluorosuccinic acid.

Based on the known metabolism of related compounds, a putative pathway for this compound can be proposed. The initial activation of the molecule would likely involve the formation of 2-Fluoro-5-hydroxyphenylacetyl-CoA. This would be catalyzed by a phenylacetate-CoA ligase. While the substrate specificity of this enzyme for di-substituted phenylacetates is not extensively documented, some studies on the enzyme from Thermus thermophilus have shown low activity with 4-hydroxyphenylacetate. nih.gov

Following CoA activation, the pathway would likely proceed through a series of hydroxylations and ring cleavage. Drawing parallels from the degradation of 3-hydroxyphenylacetate and 4-hydroxyphenylacetate, it is plausible that the pathway for this compound would converge on a dihydroxylated intermediate. The presence of the fluorine atom could lead to the formation of an unstable intermediate following ring cleavage, which would then spontaneously eliminate the fluoride (B91410) ion.

Table 2: Plausible Intermediate Metabolites in the Biodegradation of this compound

Putative IntermediatePreceding StepSubsequent Step
2-Fluoro-5-hydroxyphenylacetyl-CoAActivation by Phenylacetate-CoA ligaseRing hydroxylation
Dihydroxylated phenylacetyl-CoA derivativeEnzymatic hydroxylationRing cleavage
Fluorinated ring-cleavage productDioxygenase-mediated ring cleavageDefluorination
Central metabolic intermediates (e.g., succinyl-CoA, acetyl-CoA)β-oxidation-like stepsTricarboxylic acid (TCA) cycle

This table outlines a hypothetical sequence of intermediates in the degradation of this compound.

Regulatory Mechanisms Governing Microbial Bioconversion Pathways

The expression of genes involved in the degradation of aromatic compounds is tightly regulated to ensure that the necessary enzymes are produced only when the substrate is present. In Pseudomonas putida and other bacteria, the paa genes are often under the control of a specific transcriptional regulator.

The regulation of the phenylacetic acid catabolic pathway typically involves a repressor protein that binds to the operator region of the paa operon in the absence of an inducer molecule. nih.gov The inducer is often an early intermediate in the pathway, such as phenylacetyl-CoA. frontiersin.org When the substrate is present, it is converted to the inducer, which then binds to the repressor protein, causing a conformational change that prevents it from binding to the DNA. This allows for the transcription of the catabolic genes.

In Escherichia coli and Pseudomonas putida, the GntR-type regulatory protein PaaX is a key regulator of the paa operon. frontiersin.org In other bacteria, such as Corynebacterium glutamicum, a TetR-type regulator, PaaR, controls the expression of the paa genes. nih.gov

The presence of substituents on the aromatic ring can influence the regulatory response. For example, the non-metabolizable derivative 4-fluoro-phenylacetic acid can act as an inducer of the paa operon in Acinetobacter baumannii, suggesting that the regulatory protein can recognize the substituted compound. nih.gov It is therefore plausible that 2-Fluoro-5-hydroxyphenylacetyl-CoA, or a subsequent metabolite, would act as the inducer for the degradation pathway of this compound.

Structure Activity Relationship Studies of 2 Fluoro 5 Hydroxyphenylacetic Acid and Its Analogs

Rational Design and Synthesis of Derivatives and Analogs

The rational design of derivatives of 2-fluoro-5-hydroxyphenylacetic acid involves strategic modifications to its core structure to enhance desired biological activities or to probe the interactions with biological targets. nih.govresearchgate.netinventivapharma.com Synthetic strategies are often developed to introduce a variety of substituents at different positions on the phenyl ring and to modify the acetic acid side chain. inventivapharma.comgoogle.com

One common approach involves the synthesis of analogs with different halogen substitutions or the introduction of various functional groups to the phenyl ring. For instance, the synthesis of substituted benzyloxyphenylacetic acids has been explored to evaluate their potential as aldose reductase inhibitors. nih.gov The preparation of ortho-substituted phenylacetic acid derivatives, in particular, has been a focus of interest in hit-to-lead campaigns in drug discovery. inventivapharma.com Palladium-catalyzed Suzuki coupling reactions are a frequently employed method for the synthesis of such derivatives, allowing for the coupling of boronic acids with alkyl halides to form the desired phenylacetic acid structures. inventivapharma.com

The synthesis of fluorinated analogs is of particular interest due to the unique properties that fluorine can impart to a molecule. mdpi.comnih.gov Methods for creating fluorinated phenylacetic acids often start from commercially available fluorinated precursors, such as fluorophenols or fluorinated boronic acids. inventivapharma.comresearchgate.net For example, 5-fluoro-2-hydroxy butyrophenone (B1668137) has been synthesized from 4-fluorophenol (B42351) through a sequence of reactions including etherification protection, Friedel-Crafts acylation, and demethylation. researchgate.net

The introduction of a fluorine atom into the structure of this compound has a profound impact on its molecular properties and interactions. nih.govnih.gov Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the molecule, influencing its acidity, lipophilicity, and ability to form non-covalent interactions. nih.govnih.gov

Fluorine substitution can enhance the acidity of nearby functional groups, which can in turn increase the biological activity of the compound. nih.gov For example, the introduction of a fluorine atom adjacent to a hydroxamic acid moiety has been shown to enhance its potency as a histone deacetylase inhibitor. nih.gov Furthermore, fluorine substituents can participate in the formation of hydrogen bonds (HBs) and halogen bonds (XBs), which are crucial for drug-protein interactions. nih.gov Studies on 4-halogeno aniline (B41778) derivatives have shown that 2-fluoro and 2,6-difluoro substitution can increase the ability of an adjacent amine group to form strong N-H⋅⋅⋅N hydrogen bonds. nih.gov Fluorine can also act as a competitive acceptor for both HBs and XBs. nih.gov

The strategic placement of fluorine can also influence the conformation of the molecule and its binding to target proteins. mdpi.comnih.gov The substitution of hydrogen with fluorine can lead to more stable conformations and can be used to probe and optimize CH/π interactions within protein binding sites. nih.gov

The position of the hydroxyl group on the phenyl ring of hydroxyphenylacetic acid derivatives is a critical determinant of their chemical reactivity and biological properties. nih.govresearchgate.netrsc.org The reactivity of a hydroxyl group is influenced by its electronic environment and steric hindrance from neighboring substituents. nih.gov

Studies on the reactivity of hydroxyl groups in lignin (B12514952) have shown that the reactivity of phenolic hydroxyl groups follows the order: p-hydroxyphenyl > guaiacyl > syringyl. nih.gov This trend is attributed to the degree of steric hindrance from adjacent methoxy (B1213986) groups. nih.gov In general, aliphatic hydroxyl groups are more reactive than phenolic hydroxyl groups due to the lower acidity of the former. nih.gov

The position of the hydroxyl group can also affect the intramolecular and intermolecular interactions of the molecule, which in turn influences its biological activity. For example, the distribution of hydroxyl groups on fullerene surfaces has been shown to impact their stability and electronic properties. researchgate.net In the context of butanediols, the proximity of two hydroxyl groups has been found to increase their electrochemical reactivity. researchgate.netrsc.org

Comparative Bioactivity Profiling of Isomeric Hydroxyphenylacetic Acids

The biological activity of hydroxyphenylacetic acids can vary significantly depending on the position of the hydroxyl and other substituents on the phenyl ring. A comparative analysis of isomers such as 2-fluoro-4-hydroxyphenylacetic acid, 3-fluoro-4-hydroxyphenylacetic acid, and 4-hydroxyphenylacetic acid reveals the importance of these structural features. ebi.ac.uknih.govcymitquimica.comnih.govchemsrc.comsigmaaldrich.combldpharm.comscbt.com

4-Hydroxyphenylacetic acid has been shown to possess a range of biological activities, including nematicidal and antithrombotic effects. ebi.ac.uknih.gov It has also been investigated for its role as a potential pheromone in zebrafish. ebi.ac.uk 3-Hydroxyphenylacetic acid, a metabolite of flavonoids, has been reported to have vasorelaxant and blood pressure-reducing effects. nih.gov

The introduction of a fluorine atom, as in the case of 2-fluoro-4-hydroxyphenylacetic acid and 3-fluoro-4-hydroxyphenylacetic acid, can further modulate the biological activity. While specific comparative bioactivity data for this compound is not extensively detailed in the provided search results, the general principles of SAR suggest that its activity profile would differ from its isomers due to the unique electronic and steric environment created by the 2-fluoro and 5-hydroxy substitution pattern.

Interactive Table: Properties of Isomeric Hydroxyphenylacetic Acids

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number
2-Fluoro-4-hydroxyphenylacetic acid C8H7FO3 170.14 68886-07-7
3-Fluoro-4-hydroxyphenylacetic acid C8H7FO3 170.14 458-09-3
4-Hydroxyphenylacetic acid C8H8O3 152.15 156-38-7

Correlations between Structural Modifications and Observed Biological Activities

The systematic modification of the this compound structure allows for the establishment of clear correlations between structural changes and biological outcomes. nih.govresearchgate.netinventivapharma.comnih.govnih.govnih.govwikipedia.org These structure-activity relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. nih.govnih.gov

Key structural features that are often manipulated in SAR studies of phenylacetic acid derivatives include:

The nature and position of substituents on the phenyl ring: As discussed, the type of halogen, the position of the hydroxyl group, and the presence of other functional groups can dramatically alter activity. nih.govinventivapharma.comnih.gov For example, in a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, the position of fluoro or cyano substitution on a benzene (B151609) ring played a significant role in the relaxation of aortic rings. nih.gov

The acetic acid side chain: Modifications to the carboxylic acid group, such as esterification or amidation, can impact the compound's polarity, solubility, and ability to interact with target enzymes or receptors. nih.govresearchgate.net

By systematically synthesizing and testing a library of analogs, researchers can build a comprehensive SAR model. This model can then be used to predict the activity of novel compounds and guide the rational design of more potent and selective therapeutic agents. nih.govnih.govmdpi.com For instance, SAR studies on hydroxycinnamic acid derivatives revealed that a para-hydroxyl group on the phenolic ring, a C7-C8 double bond, and a methyl-esterified carboxyl group were critical for synergistic anticancer effects with carnosic acid. nih.gov

Investigation of Molecular Mechanisms Underlying Biological Activities

Ligand-Target Interactions and Binding Modalities

The specific interactions of 2-Fluoro-5-hydroxyphenylacetic acid with enzymes and receptors are crucial to understanding its potential pharmacological effects.

Enzymatic Inhibition Studies (e.g., Carbonic Anhydrase)

Currently, there is a lack of specific studies detailing the inhibitory effects of this compound on carbonic anhydrases (CAs). However, the broader class of phenolic acids has been investigated for their interactions with these ubiquitous zinc-containing metalloenzymes. elsevierpure.comnih.gov CAs play a critical role in processes such as pH regulation and carbon dioxide transport. nih.gov Inhibition of specific CA isoforms is a therapeutic strategy for various conditions. While some sulfonamides are well-known CA inhibitors, research has expanded to include other chemical scaffolds. nih.gov The potential for this compound to act as a CA inhibitor would depend on its ability to coordinate with the zinc ion in the active site or interact with key amino acid residues, a hypothesis that awaits experimental validation through dedicated enzymatic assays.

Molecular Docking and Receptor Binding Affinity Assessments

Modulation of Cellular and Biochemical Pathways in Pre-clinical Models

The influence of this compound on cellular functions is an area of active investigation, with related compounds providing a framework for its potential mechanisms of action.

Antimicrobial and Anti-inflammatory Mechanisms

The antimicrobial potential of phenolic acids and their derivatives is well-documented. antibiotics-chemotherapy.ru These compounds can exert their effects through various mechanisms, including the disruption of bacterial cell membranes and the inhibition of key cellular processes. nih.gov The presence of a fluorine atom in this compound could potentially enhance its antimicrobial properties, a phenomenon observed in other fluorinated compounds. researchgate.net Studies on halogenated phenylboronic acids have shown that fluorinated derivatives can exhibit significant antibacterial and antibiofilm activity. frontiersin.org

In terms of anti-inflammatory action, phytochemicals, including phenolic compounds, are known to modulate inflammatory signaling pathways. nih.gov They can suppress the activation of transcription factors like NF-κB and STAT-3, and down-regulate the expression of pro-inflammatory enzymes such as COX-2. nih.gov The anti-inflammatory effects of the structurally related compound 5-fluoro-2-oxindole have been demonstrated to involve the inhibition of MAPK signaling pathways and the reduction of oxidative stress. nih.gov

Mechanisms of Antiproliferative and Anticancer Effects

Phenolic acids have been shown to possess antiproliferative effects on various cancer cell lines. nih.gov The mechanisms underlying these effects are often multifactorial, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov Studies on similar polyphenolic compounds suggest that the number and position of hydroxyl groups can influence their antiproliferative activity. nih.gov

The introduction of fluorine into a molecule can significantly alter its biological properties, and fluorinated compounds are a cornerstone of many anticancer therapies. mdpi.com The anticancer activity of hydroxylated biphenyl (B1667301) compounds, which share some structural similarities, has been linked to the induction of apoptosis and cell cycle arrest at the G2/M transition phase. nih.gov The potential of this compound to act as an anticancer agent would likely involve similar pathways, although specific research is required to confirm this.

Antioxidative Action Mechanisms

The antioxidant capacity of phenolic compounds is largely attributed to their ability to scavenge free radicals. nih.gov The hydroxyl group on the phenyl ring of this compound is a key structural feature for this activity. Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to evaluate the antioxidant potential of such compounds. elsevierpure.comnih.govnih.gov The antioxidant effect of phenethyl trifluoroacetate (B77799) esters, for example, has been shown to be dependent on the degree of hydroxylation of the phenyl ring. nih.gov It is hypothesized that this compound would exhibit antioxidant properties through hydrogen atom transfer or single electron transfer mechanisms, thereby neutralizing reactive oxygen species.

Effects on Protein Conformation, Stability, and Function through Fluorinated Amino Acid Incorporation

The introduction of fluorinated non-canonical amino acids (ncAAs) into peptide and protein structures is a recognized strategy in medicinal chemistry and protein engineering to enhance pharmacological and biophysical properties. nih.govrsc.org While there is no direct research on the incorporation of this compound as an amino acid, the principles established from the study of other fluorinated amino acids provide a framework for its potential effects.

Fluorine's unique properties, such as its high electronegativity, small size, and the stability of the carbon-fluorine bond, can significantly influence protein structure and function. mdpi.commdpi.com The incorporation of fluorinated amino acids can enhance protein stability, modulate protein-protein interactions, and improve resistance to proteolytic degradation. nih.govresearchgate.net

The primary stabilizing effect of incorporating fluorous amino acids is often attributed to the hydrophobic nature of the fluorinated side chains. nih.gov This "fluorous effect" can drive the fluorinated residues to pack efficiently within the protein's hydrophobic core, leading to enhanced thermodynamic stability against both thermal and chemical denaturation. Studies on proteins with hydrophobic cores packed with fluorocarbon side chains have shown that stability increases are well-explained by the increase in buried hydrophobic surface area that accompanies fluorination.

Furthermore, the introduction of fluorine can be accomplished with minimal structural disruption to the native protein architecture. Because fluorinated residues can closely mimic the shape of the hydrocarbon side chains they replace, they are often well-accommodated within the protein structure. This allows for the enhancement of stability without a significant loss of biological function. The ribosomal translation of a variety of fluorinated non-canonical amino acids has been successfully demonstrated, expanding the chemical diversity available for creating novel macrocyclic peptides with enhanced pharmacological properties. nih.govrsc.org

Table 1: Examples of Fluorinated Non-Canonical Amino Acids and Their Investigated Effects

Fluorinated Amino Acid Investigated Effect(s) Reference(s)
4-Fluorophenylalanine Used as a 19F NMR probe for structure and dynamics. nih.gov
5-Fluorotryptophan Used as a 19F NMR probe to measure molecular dynamics. nih.gov
Trifluoroethylgycine Used as an inhibitor and in activity-based probes. nih.gov
5,5,5-Trifluoroisoleucine Investigated for its influence on α-helix propensity.
Hexafluoroleucine Enhances protein stability through hydrophobic packing.

Vasorelaxant Effects and Endothelium-Dependent Mechanisms (e.g., Nitric Oxide Release)

While direct experimental data on the vasorelaxant properties of this compound is not available, the structural characteristics of the molecule as a phenolic acid allow for informed speculation on its potential mechanisms of action. Phenolic compounds, including various flavonoids and phenolic acids, are known to exert effects on the vascular endothelium, a critical regulator of vascular tone.

One of the principal endothelium-dependent mechanisms of vasorelaxation is the production of nitric oxide (NO). Endothelial nitric oxide synthase (eNOS) catalyzes the production of NO, which then diffuses to adjacent vascular smooth muscle cells, activating soluble guanylate cyclase and leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, ultimately causing vasodilation.

Studies on other phenolic compounds, such as chlorogenic acids found in coffee, have demonstrated improvements in endothelial function. nih.gov Similarly, short-chain fatty acids have been shown to protect against endothelial dysfunction by increasing the bioavailability of NO. nih.gov It is plausible that this compound could influence eNOS activity or NO bioavailability. This could occur through various mechanisms, including direct modulation of the eNOS enzyme, or indirectly by reducing oxidative stress within endothelial cells, which is a known contributor to endothelial dysfunction. The presence of the hydroxyl group on the phenyl ring is a key feature of many biologically active phenolic compounds.

Another potential pathway involves the modulation of intracellular calcium (Ca2+) concentrations. An increase in intracellular Ca2+ is a primary activator of eNOS. Some phenolic compounds have been shown to elicit vasorelaxation by increasing intracellular Ca2+ levels in endothelial cells. Therefore, this compound could potentially interact with signaling pathways that regulate calcium homeostasis in the endothelium.

Mechanistic Dissection of Photochemical Transformations in Biological Contexts (e.g., Photo-Favorskii Rearrangement)

The photochemical behavior of α-haloketones and related structures can be complex, with the Photo-Favorskii rearrangement being a notable reaction pathway. wikipedia.orgpurechemistry.orgslideshare.net This reaction type has been extensively studied for p-hydroxyphenacyl (pHP) compounds, which are structurally analogous to derivatives of this compound. The Photo-Favorskii rearrangement is of significant interest in biological contexts as it can be used for the light-induced release of caged compounds, such as neurotransmitters or nucleotides. nih.gov

The reaction is initiated by the absorption of UV light, leading to the formation of an excited triplet state. nih.govnih.gov This is followed by a series of rapid bond-making and bond-breaking events. A key feature of the mechanism is the proposed formation of a cyclopropanone (B1606653) intermediate, which subsequently undergoes nucleophilic attack, leading to the rearranged carboxylic acid derivative. wikipedia.org In the context of p-hydroxyphenacyl phototriggers, this rearrangement results in the formation of p-hydroxyphenylacetic acid. nih.gov

The mechanism for the Photo-Favorskii rearrangement of p-hydroxyphenacyl compounds is thought to proceed through the following key steps:

Photoexcitation : Absorption of a photon promotes the molecule to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.

Rearrangement Initiation : The triplet state initiates the rearrangement, which is believed to involve the formation of a transient triplet diradical. wikipedia.org

Intermediate Formation : A dione (B5365651) spiro intermediate is proposed, although it has proven difficult to detect experimentally. wikipedia.org

Product Formation : The intermediate is attacked by a nucleophile (such as water in aqueous solutions), leading to the final rearranged carboxylic acid product and the release of the protected substrate. purechemistry.orgnih.gov

Table 2: Key Intermediates and Species in the Photo-Favorskii Rearrangement of p-Hydroxyphenacyl Compounds

Intermediate/Species Role in the Reaction Reference(s)
Triplet Diradical Initial photoproduct from the excited triplet state. wikipedia.org
Dione Spiro Intermediate A proposed, highly transient intermediate in the rearrangement pathway. wikipedia.org
p-Quinone Methide Observed as a side product resulting from decarbonylation of the spiroketone intermediate. rsc.org
p-Hydroxyphenylacetic acid The final rearranged photoproduct. nih.govnih.gov

Comprehensive Analysis of Metabolic Fate and Pathway Integration

Endogenous Formation and Biotransformation from Precursor Molecules

While 2-Fluoro-5-hydroxyphenylacetic acid is a synthetic compound and not naturally formed in human or animal metabolism, its structural analog, 5-hydroxyphenylacetic acid, is. The metabolic pathways of similar endogenous compounds can provide a framework for understanding how the fluorinated version might be processed if introduced into a biological system. The presence of a fluorine atom can significantly alter the compound's reactivity and interaction with enzymes.

The biotransformation of precursor molecules like phenylalanine and tyrosine is a complex process. In normal metabolism, phenylalanine is converted to tyrosine, which then undergoes a series of reactions to produce various critical compounds. The introduction of a fluorinated compound like this compound could theoretically see it interact with the enzymes of these pathways, though likely as a substrate analog or inhibitor rather than a natural product.

Function as a Metabolic Intermediate or End Product in Biological Systems

As a synthetic compound, this compound does not have a natural role as a metabolic intermediate or end product. However, its structural similarity to endogenous metabolites means it could potentially interfere with normal metabolic pathways. The fluorine atom's high electronegativity can alter the electronic properties of the molecule, potentially leading to its recognition by enzymes that process similar, non-fluorinated compounds. This could result in its incorporation into a metabolic pathway, where it might act as a "false" intermediate, or it could be processed and excreted as a modified end product.

Interactions with Microbiome Metabolism

The gut microbiome, particularly species like Clostridia, plays a crucial role in the metabolism of various compounds, including aromatic amino acids. These bacteria can produce a range of metabolites that can influence host physiology. While direct studies on the interaction of this compound with the gut microbiome are limited, it is plausible that gut bacteria could metabolize this compound. The presence of a fluorine atom might make it more resistant to degradation, or it could be transformed into other fluorinated metabolites. The specific interactions would depend on the enzymatic capabilities of the microbial species present.

Isotopic Tracing for Metabolic Flux Analysis using Labeled Analogs

Isotopic tracing is a powerful technique used to follow the metabolic fate of compounds in biological systems. By replacing one or more atoms in a molecule with their heavier isotopes (e.g., ¹³C for ¹²C), researchers can track the compound and its metabolites through various pathways. In the context of this compound, a ¹³C-labeled analog could be synthesized and introduced into a research model. This would allow for the precise measurement of its uptake, distribution, and transformation, providing valuable data on its metabolic flux and how it integrates into or perturbs existing metabolic networks.

Perturbations in Broader Metabolic Networks

The introduction of a synthetic compound like this compound can cause ripples throughout the intricate web of metabolic networks. By potentially inhibiting enzymes or acting as a competitive substrate, it could lead to the accumulation of certain metabolites and the depletion of others. For example, if it were to interfere with the metabolism of tyrosine, it could affect the production of neurotransmitters like dopamine (B1211576) and hormones like thyroxine. The extent of these perturbations would depend on the concentration of the compound and the specific metabolic context of the organism.

Biomarker Discovery for Metabolic Dysregulation in Research Models

The presence and concentration of specific metabolites can serve as biomarkers for the state of a biological system, including the presence of metabolic dysregulation. While this compound itself is not an endogenous biomarker, its effects on metabolic pathways could lead to changes in the levels of other metabolites that do serve as biomarkers. In a research setting, exposing a model organism to this compound and then analyzing its metabolome could help identify new biomarkers associated with the specific metabolic perturbations it causes. This approach can be valuable for understanding the mechanisms of metabolic diseases.

Advanced Analytical and Spectroscopic Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Applications of ¹⁹F NMR in Fluorinated Compound Analysis

The presence of the fluorine atom in 2-Fluoro-5-hydroxyphenylacetic acid makes ¹⁹F NMR an exceptionally powerful analytical tool. nih.gov ¹⁹F NMR offers several advantages, including a high natural abundance of the ¹⁹F isotope (100%), high sensitivity, and a wide range of chemical shifts, which minimizes the likelihood of signal overlap often seen in ¹H NMR. nih.govnih.gov This technique is invaluable for:

Structural Elucidation: ¹⁹F NMR can confirm the presence and position of the fluorine atom on the aromatic ring. The coupling patterns between ¹⁹F and adjacent ¹H and ¹³C nuclei provide definitive structural information. nih.gov

Monitoring Reactions: The progress of chemical or enzymatic reactions involving fluorinated compounds can be tracked in real-time, providing insights into reaction kinetics and mechanisms. rsc.orgnumberanalytics.com

Analysis of Complex Mixtures: Due to the scarcity of naturally occurring fluorinated compounds, ¹⁹F NMR spectra often have low background noise, making it ideal for analyzing complex biological or environmental samples without extensive purification. nih.govscholaris.ca

Studying Metabolism and Interactions: In pharmaceutical research, ¹⁹F NMR is employed to investigate the metabolism of fluorinated drugs and their interactions with biological macromolecules like proteins and RNA. numberanalytics.comnih.gov

The development of novel ¹⁹F-centered NMR methodologies allows for the detailed structural determination of fluorinated molecules even within intricate mixtures, eliminating the need for separation or the use of reference standards. rsc.org

High-Resolution Mass Spectrometry (MS) for Identification and Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is indispensable for the accurate mass determination and elemental composition analysis of this compound and its metabolites. nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (QTOF) and Orbitrap analyzers, provide mass measurements with high accuracy (typically below 1 ppm error), enabling the confident identification of unknown compounds in complex mixtures. nih.gov

For this compound (C₈H₇FO₃), the expected exact mass is 170.0379. sigmaaldrich.com HRMS can verify this mass, and its fragmentation patterns can further confirm the structure. Common fragmentation patterns for carboxylic acids involve the loss of the hydroxyl group (-17 Da) or the entire carboxyl group (-45 Da). libretexts.org The fragmentation of the aromatic ring would also provide structural clues.

HRMS is a key technique in metabolomics, allowing for the profiling of metabolites in biological samples. researchgate.netacs.org This is crucial for understanding how this compound is processed in biological systems, identifying potential metabolic products, and elucidating metabolic pathways. researchgate.netacs.org

Coupled Chromatographic Techniques (e.g., LC-MS, GC/MS) for Complex Mixture Analysis in Biological Research

To analyze this compound and its metabolites in complex biological matrices such as urine or plasma, chromatographic separation is typically coupled with mass spectrometry. hmdb.cathermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. mdpi.comsigmaaldrich.com The sample is first separated by liquid chromatography, and the eluting components are then introduced into the mass spectrometer for detection and identification. sigmaaldrich.com LC-MS methods, particularly those using Ultra-High-Performance Liquid Chromatography (UHPLC), offer high sensitivity, selectivity, and speed, enabling the quantification of low levels of analytes in biological samples. mdpi.comnih.govnih.gov For instance, LC-MS/MS methods have been developed for the sensitive analysis of similar phenolic acids in human biological samples, with limits of detection in the low ng/mL range. mdpi.com

Gas Chromatography-Mass Spectrometry (GC/MS): While less common for non-volatile compounds without derivatization, GC/MS can be used for the analysis of this compound after a derivatization step to increase its volatility. This technique is highly effective for separating and identifying volatile organic compounds.

The combination of chromatographic separation with high-resolution mass spectrometry provides a comprehensive platform for the identification and quantification of this compound and its metabolites in biological research, contributing to a better understanding of its metabolic fate. thermofisher.comchromatographyonline.com

X-ray Crystallography for Molecular Structure Determination of Compound-Biomolecule Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules and their complexes with biomolecules. nih.gov To understand the mechanism of action of this compound, determining its crystal structure in complex with a target enzyme or protein is crucial.

The process involves crystallizing the compound bound to its biological target. The resulting crystal is then irradiated with X-rays, and the diffraction pattern is used to calculate the electron density map and, subsequently, the precise arrangement of atoms in the complex. nih.gov This provides invaluable insights into the binding mode, specific interactions (such as hydrogen bonds and hydrophobic interactions) between the compound and the protein's active site, and any conformational changes that occur upon binding. nih.gov This information is fundamental for structure-based drug design and for understanding the molecular basis of the compound's biological activity.

Purification and Biochemical Characterization of Enzymes Relevant to its Metabolism

Understanding the metabolic fate of this compound involves identifying and characterizing the enzymes responsible for its transformation in biological systems. acs.org The metabolism of aromatic compounds is often initiated by enzymes such as cytochrome P450 monooxygenases, which can hydroxylate the aromatic ring, or by enzymes involved in the catabolism of hydroxyphenylacetate. nih.govnih.gov

The process of characterizing these enzymes typically involves:

Enzyme Purification: The target enzyme is isolated from a biological source (e.g., liver microsomes, bacteria) through a series of chromatographic techniques, such as ammonium (B1175870) sulfate (B86663) precipitation followed by gel filtration and ion-exchange chromatography. nih.gov

Biochemical Characterization: Once purified, the enzyme's activity is studied using this compound as a potential substrate. nih.gov Key parameters such as the Michaelis-Menten constant (K_m) and the catalytic rate (k_cat) are determined to assess the enzyme's affinity and efficiency for the compound. nih.gov

Inhibitor Studies: The effect of known inhibitors on the enzyme's activity in the presence of this compound can help to identify the class of enzyme involved. nih.gov

For example, enzymes involved in the hydroxyphenylacetate catabolic pathway, such as certain aldolases, have been purified and biochemically characterized, providing a model for how related compounds might be metabolized. nih.gov The introduction of a fluorine atom can influence the metabolic stability and pathway of the parent molecule. researchgate.net Therefore, detailed enzymatic studies are essential to elucidate the specific metabolic transformations of this compound. nih.gov

Theoretical and Computational Chemistry Investigations of 2 Fluoro 5 Hydroxyphenylacetic Acid

Computational chemistry provides powerful tools to predict and understand the behavior of molecules like 2-Fluoro-5-hydroxyphenylacetic acid at an atomic level. These theoretical approaches offer insights into potential biological interactions, electronic properties, and reactivity, guiding further experimental research.

Emerging Research Directions and Innovative Academic Applications

Utilization as a Chemical Scaffold for the Discovery of Novel Chemical Entities in Medicinal Chemistry

The term "chemical scaffold" refers to a core structure of a molecule upon which various modifications can be made to develop new compounds with specific desired properties. 2-Fluoro-5-hydroxyphenylacetic acid serves as an important building block in medicinal chemistry for creating novel molecules. Researchers utilize its phenylacetic acid core, functionalized with hydroxyl and fluoro groups, as a starting point for synthesizing more complex derivatives with potential therapeutic activities.

The synthesis of libraries of compounds based on a common scaffold is a cornerstone of modern drug discovery. For instance, research has demonstrated the use of similar hydroxyphenyl-based scaffolds, such as 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid, to generate derivatives with significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. These studies have produced hydrazone derivatives that show potent inhibition of bacterial growth and biofilm formation. This approach highlights the potential of using functionalized phenylacetic acids like the 2-fluoro-5-hydroxy variant as a foundational structure for developing new classes of antimicrobial agents to combat antibiotic resistance.

The general strategy involves modifying the carboxylic acid group to form amides, esters, or hydrazides, which can then be reacted further to introduce diverse chemical moieties. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Table 1: Examples of Novel Compounds Developed from Phenyl-based Scaffolds

Scaffold BaseDerivative ClassTarget ApplicationKey Finding
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazones with 5-nitrothien-2-yl fragmentAntibacterialActivity surpassed the control antibiotic cefuroxime (B34974) against several bacterial strains.
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acidHydrazones with a benzylidene moietyAntibacterialDemonstrated very strong inhibition of S. aureus (3.9 µg/mL) compared to cefuroxime (7.8 µg/mL).
2-(benzofuran-2-yl)acetic acidAmides with 2-amino-5-fluorophenolAntifungalShowed activity against the pathogenic fungus Fusarium oxysporum. researchgate.net

Development of Molecular Probes for Investigating Biological Processes

Molecular probes are essential tools that allow scientists to visualize and study specific molecules or processes within a biological system. While direct applications of this compound as a molecular probe are still an emerging area, its structural features make it a promising candidate for such development. Fluorinated compounds are of particular interest for creating probes for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic technique. The fluorine-18 (B77423) (¹⁸F) isotope can be incorporated into molecules, which are then used to track biological pathways in real-time. Research into fluorinase enzymes, which can create carbon-fluorine bonds, opens up possibilities for the enzymatic synthesis of ¹⁸F-labeled probes for PET imaging. tib.eu

Furthermore, fluorinated benzoic acids, a related class of compounds, are widely used as chemical tracers in environmental and industrial settings, such as in oilfield applications to study fluid flow paths. nih.gov Their low detection limits and non-toxic nature make them superior to traditional radioactive tracers. nih.gov This established use suggests that this compound could be similarly developed into a tracer for biochemical or environmental research, leveraging its unique structure for specific detection.

Advancements in Enzymatic and Biocatalytic Tool Development for Synthesis

Biocatalysis, the use of natural enzymes or whole microorganisms to perform chemical reactions, is a rapidly growing field of green chemistry. It offers significant advantages over traditional chemical synthesis, including high selectivity, milder reaction conditions, and reduced environmental impact. The synthesis of fluorinated compounds, which can be challenging and require harsh reagents in conventional chemistry, is a key area for biocatalytic innovation.

Research has demonstrated that enzymes, particularly cytochrome P450s, can catalyze a wide variety of reactions, including hydroxylation and C-C bond formation, on diverse substrates. nih.gov Scientists are engineering these enzymes through directed evolution to enhance their stability and to create new catalytic functions for synthesizing novel fluorinated molecules. nih.gov For example, P450 enzymes have been successfully used to produce fluorinated tryptophan analogs. nih.gov While a specific enzyme for producing this compound has not been detailed, the principles are well-established. Developing a biocatalytic route could involve engineering a P450 monooxygenase or a similar enzyme to perform selective hydroxylation and fluorination on a phenylacetic acid precursor. Such an advancement would represent a significant step towards the sustainable and efficient production of this and other valuable fluorinated aromatic compounds.

Sustainable Production Methodologies for High-Value Chemical Compounds

The chemical industry is increasingly focused on developing sustainable production methods that minimize waste, reduce energy consumption, and avoid hazardous materials. For the synthesis of fluorinated aromatics like this compound, this involves moving away from traditional methods that may use harsh reagents.

Recent breakthroughs in fluorination chemistry offer greener alternatives. numberanalytics.com These include:

Photocatalytic Fluorination : This method uses light to activate a catalyst, enabling the highly selective incorporation of fluorine into aromatic rings under mild conditions. numberanalytics.com

Electrochemical Fluorination : By using electricity to drive the reaction, this technique can introduce fluorine atoms without the need for toxic fluorinating reagents, offering a more environmentally benign pathway. numberanalytics.com

Transition Metal-Catalyzed Fluorination : Catalysts based on metals like palladium or copper can facilitate fluorination reactions with high efficiency and specificity, reducing the energy requirements and byproducts of the process. numberanalytics.comrsc.org

These advanced synthetic strategies, combined with the biocatalytic approaches mentioned previously, form the basis for the future of sustainable production of high-value fluorinated chemicals. The goal is to create processes that are not only efficient and scalable but also align with the principles of green chemistry.

Development of Advanced Analytical Methods for Non-Invasive Biochemical Research

The ability to detect and quantify specific molecules in complex biological or environmental samples is crucial for research. For fluorinated aromatic compounds, a range of sophisticated analytical techniques have been developed. A review of methods for fluorinated aromatic carboxylic acids highlights the use of techniques such as gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography with mass spectrometry (LC-MS). nih.gov

These methods are highly sensitive, allowing for the detection of compounds at very low concentrations, which is essential when they are used as tracers or when studying their presence as metabolites or environmental contaminants. nih.gov Solid-phase extraction (SPE) is often employed as a preliminary step to concentrate the analyte from a dilute aqueous matrix and remove interfering substances, further enhancing detection limits. nih.gov The development of these advanced analytical protocols is critical for any research involving this compound, whether for tracking its fate in a bioremediation study or for quantifying its conversion in a biocatalytic process.

Contributions to Understanding Aromatic Compound Degradation and Bioremediation Strategies

Fluorinated aromatic compounds are often persistent in the environment due to the exceptional strength of the carbon-fluorine (C-F) bond. researchgate.netnih.gov Understanding how these pollutants can be broken down is a major goal of environmental science. While often called "forever chemicals," research shows that microorganisms can and do degrade some of these compounds. nih.govresearchgate.net

The complete anaerobic (oxygen-free) degradation of fluoroaromatics like 4-fluorobenzoate (B1226621) has been observed in denitrifying bacteria such as Thauera aromatica. researchgate.netnih.gov This bacterium uses a specific enzyme, a class I benzoyl-coenzyme A (BCR) reductase, to achieve the remarkable feat of cleaving the C-F bond without oxygen. nih.gov In aerobic microorganisms, oxygenase enzymes are typically used to initiate the breakdown of fluorinated compounds. nih.govresearchgate.net

Studying the biodegradation of model compounds like this compound can provide critical insights into the biochemical pathways and enzymes involved in defluorination. This knowledge is essential for developing effective bioremediation strategies, where specific microorganisms could be used to clean up sites contaminated with fluorinated industrial chemicals, pesticides, or pharmaceuticals. ucd.ie Research in this area helps identify the genetic and enzymatic machinery that enables microbes to metabolize these challenging molecules, paving the way for biotechnological solutions to environmental pollution. mdpi.comumn.edu

Q & A

Basic: What are the recommended synthetic routes for 2-Fluoro-5-hydroxyphenylacetic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis of fluorinated phenylacetic acid derivatives typically involves substitution or hydrolysis reactions. For example, 2-Acetamido-5-fluorobenzoic acid (a structural analog) is synthesized via hydrolysis under acidic or basic conditions (e.g., HCl or NaOH) to yield fluorinated intermediates . For this compound, a plausible route could involve:

  • Friedel-Crafts alkylation of a fluorinated benzene derivative with chloroacetic acid.
  • Hydroxylation at the 5-position using directed ortho-metalation or hydroxylation reagents.
    Key factors affecting yield include solvent polarity (polar aprotic solvents like DMF enhance nucleophilicity) and temperature control to avoid side reactions. Optimize stoichiometry of fluorinating agents (e.g., Selectfluor®) to prevent over-fluorination .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Resolve aromatic proton splitting patterns (e.g., para-fluoro coupling constants ~8–10 Hz) and confirm hydroxylation at the 5-position. Use deuterated DMSO to suppress exchange broadening of the -OH proton .
  • LC-MS/MS : Assess purity and detect trace byproducts (e.g., incomplete fluorination intermediates). Electrospray ionization (ESI) in negative mode is ideal for carboxylic acid detection .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl (-OH stretch ~3200–3500 cm⁻¹) functional groups .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate acidic waste and neutralize with bicarbonate before disposal. Avoid mixing with halogenated solvents to prevent toxic gas formation .
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 4°C to prevent hydrolysis or oxidation .

Advanced: How can this compound be utilized in medicinal chemistry for receptor-targeted drug design?

Methodological Answer:
Fluorinated phenylacetic acids are key scaffolds for modulating pharmacokinetic properties. For example:

  • Bioisosteric Replacement : The fluorine atom enhances metabolic stability and membrane permeability. The hydroxyl group enables hydrogen bonding with target receptors (e.g., GPCRs or kinases) .
  • Structure-Activity Relationship (SAR) : Modify the acetic acid side chain to optimize binding affinity. Methyl or trifluoromethyl substitutions at the 2-position (as in 5-Fluoro-2-methylphenylacetic acid ) alter steric and electronic profiles .
  • In Silico Docking : Use molecular dynamics simulations to predict interactions with catalytic sites (e.g., COX-2 or β-lactamases) .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Methodological Answer:

  • Solvent Effects : Compare spectra in multiple solvents (CDCl₃ vs. DMSO-d₆). Aromatic protons are sensitive to solvent polarity; DMSO may downfield-shift -OH groups .
  • Dynamic Effects : Use variable-temperature NMR to identify rotational barriers or tautomerism.
  • Supplementary Techniques : Employ 2D NMR (COSY, HSQC) to assign ambiguous peaks. Cross-validate with high-resolution mass spectrometry (HRMS) .

Advanced: What strategies minimize hazardous byproducts during large-scale synthesis?

Methodological Answer:

  • Catalytic Fluorination : Use transition-metal catalysts (e.g., Pd/Cu) to reduce reliance on stoichiometric fluorinating agents (e.g., HF-pyridine), which generate corrosive waste .
  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., decarboxylation) .
  • Green Solvents : Replace DCM or DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.